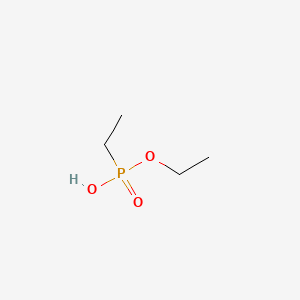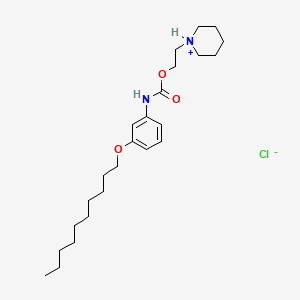![molecular formula C11H15N3 B13751954 (1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)
(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic compound known for its unique structural features and potential applications in various fields. This compound is characterized by a rigid bicyclic framework, which imparts significant stability and specificity in its interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane typically involves the use of directed metalation strategies. One common method starts with the commercially available trans-4-hydroxy-L-proline. This compound undergoes N-tosylation followed by reduction to form (2S,4S)-4-hydroxyprolinol. Subsequent tosylation of the hydroxy groups and reaction with methylamine under pressure forms the bicyclic structure. The final step involves the removal of the N-tosyl group using hydrobromic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its stable and rigid structure.
Medicine: Explored for its potential therapeutic applications, including as an antitumor agent.
Mecanismo De Acción
The mechanism of action of (1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The rigid bicyclic structure ensures high specificity and stability in these interactions .
Comparación Con Compuestos Similares
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: A closely related compound with similar structural features.
(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Another derivative with a different substituent.
Uniqueness
(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane is unique due to the presence of the pyridinyl group, which imparts additional electronic and steric properties. This makes it particularly useful in applications requiring high specificity and stability.
Propiedades
Fórmula molecular |
C11H15N3 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
(1S,4S)-2-methyl-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H15N3/c1-13-7-11-5-10(13)8-14(11)9-3-2-4-12-6-9/h2-4,6,10-11H,5,7-8H2,1H3/t10-,11-/m0/s1 |
Clave InChI |
LYOFVRAFZLUAKK-QWRGUYRKSA-N |
SMILES isomérico |
CN1C[C@@H]2C[C@H]1CN2C3=CN=CC=C3 |
SMILES canónico |
CN1CC2CC1CN2C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


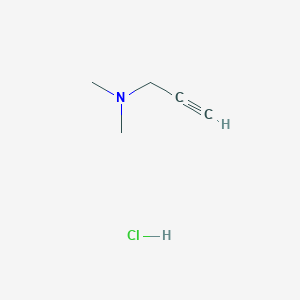
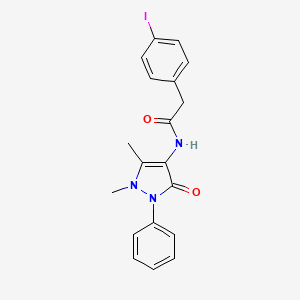


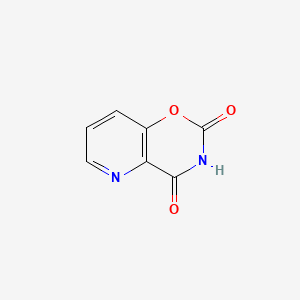

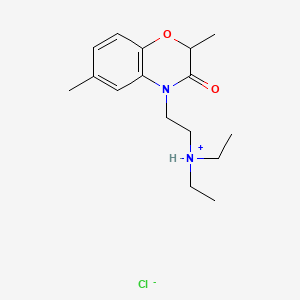
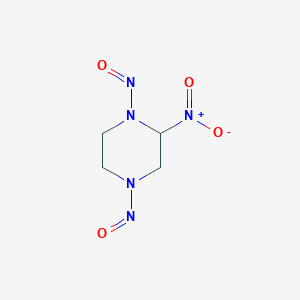
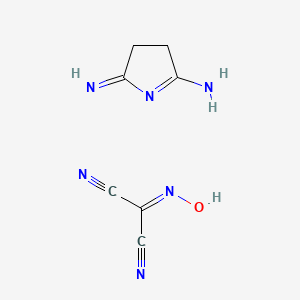
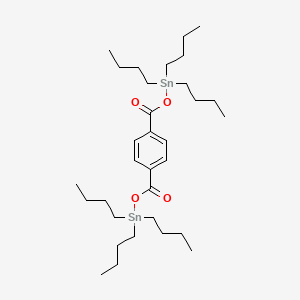

![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
